molecular formula C17H19N3O2S2 B15107749 3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)propanamide

3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)propanamide

Cat. No.: B15107749
M. Wt: 361.5 g/mol
InChI Key: BYBKUSJXVHNFNW-UHFFFAOYSA-N
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Description

3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)propanamide is a complex organic compound that features a benzazepine ring, a thiazole ring, and a propanamide group. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)propanamide typically involves multi-step organic synthesis. The process begins with the preparation of the benzazepine and thiazole intermediates, followed by their coupling through a sulfanyl linkage and subsequent amidation.

    Preparation of Benzazepine Intermediate: The benzazepine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as 2-aminobenzyl alcohol, under acidic conditions.

    Preparation of Thiazole Intermediate: The thiazole ring is synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reaction: The benzazepine and thiazole intermediates are coupled using a thiol reagent to form the sulfanyl linkage.

    Amidation: The final step involves the amidation of the coupled product with 3-bromopropanoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the benzazepine ring can be oxidized to form a ketone.

    Reduction: The amide group can be reduced to an amine under appropriate conditions.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of halogenated or nitrated thiazole derivatives.

Scientific Research Applications

3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

  • **3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)acetamide
  • **3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)butanamide

Uniqueness

The uniqueness of 3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)propanamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Compared to similar compounds, it may exhibit enhanced stability, solubility, or bioavailability, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C17H19N3O2S2

Molecular Weight

361.5 g/mol

IUPAC Name

N-(5-methyl-1,3-thiazol-2-yl)-3-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]propanamide

InChI

InChI=1S/C17H19N3O2S2/c1-11-10-18-17(24-11)20-15(21)8-9-23-14-7-6-12-4-2-3-5-13(12)19-16(14)22/h2-5,10,14H,6-9H2,1H3,(H,19,22)(H,18,20,21)

InChI Key

BYBKUSJXVHNFNW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)CCSC2CCC3=CC=CC=C3NC2=O

Origin of Product

United States

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